molecular formula C22H36O2 B1237315 10,10-Dimethylarachidonic acid CAS No. 85924-32-9

10,10-Dimethylarachidonic acid

カタログ番号: B1237315
CAS番号: 85924-32-9
分子量: 332.5 g/mol
InChIキー: HUYLBZXQCLRYHC-CSUDKNDISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10,10-Dimethylarachidonic acid is a synthetic derivative of arachidonic acid (AA), a polyunsaturated omega-6 fatty acid pivotal in inflammatory signaling and eicosanoid biosynthesis. The compound features two methyl groups substituted at the 10th carbon of the AA backbone (Fig. 1). This structural modification is hypothesized to alter enzymatic interactions, metabolic stability, and receptor binding compared to native AA or its other derivatives.

特性

CAS番号

85924-32-9

分子式

C22H36O2

分子量

332.5 g/mol

IUPAC名

(5Z,8Z,11Z,14Z)-10,10-dimethylicosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C22H36O2/c1-4-5-6-7-8-10-13-16-19-22(2,3)20-17-14-11-9-12-15-18-21(23)24/h8-11,16-17,19-20H,4-7,12-15,18H2,1-3H3,(H,23,24)/b10-8-,11-9-,19-16-,20-17-

InChIキー

HUYLBZXQCLRYHC-CSUDKNDISA-N

SMILES

CCCCCC=CCC=CC(C)(C)C=CCC=CCCCC(=O)O

異性体SMILES

CCCCC/C=C\C/C=C\C(C)(C)/C=C\C/C=C\CCCC(=O)O

正規SMILES

CCCCCC=CCC=CC(C)(C)C=CCC=CCCCC(=O)O

同義語

10,10-dimethylarachidonic acid

製品の起源

United States

類似化合物との比較

Structural and Functional Comparisons with Analogous Compounds

10,10-Difluoroarachidonic Acid

Kwok et al. synthesized 10,10-difluoroarachidonic acid, replacing hydrogen atoms with fluorine at the 10th carbon. Key findings include:

  • Enzymatic Resistance : Fluorination at C10 significantly reduced substrate activity with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For example, 10,10-difluoro-AA showed <10% conversion to prostaglandins by COX compared to native AA .
  • Steric Effects: Fluorine’s electronegativity and small atomic radius allowed minimal steric hindrance, yet still disrupted enzyme binding.

Oxidized Metabolites of Arachidonic Acid

Native AA undergoes oxidation to form bioactive metabolites, including hydroxyeicosatetraenoic acids (HETEs), epoxyeicosatrienoic acids (EETs), and dihydroxyeicosatetraenoic acids (DHETs) (Fig. 1). Key distinctions:

  • Metabolic Stability : 10,10-Dimethyl-AA’s methyl groups may hinder cytochrome P450 (CYP)-mediated oxidation, a primary pathway for generating HETEs and EETs. For instance, 20-HETE, a CYP4A/4F product, is synthesized at 30 ng/mL in vitro , but dimethylated AA would likely resist such modifications.
  • Bioactivity : EETs (e.g., 14,15-EET) exhibit vasodilatory and anti-inflammatory effects at 12 ng/mL , whereas methylated derivatives might lack these properties due to structural rigidity.

Methylated Fatty Acid Derivatives

Methylation is a common strategy to enhance lipid stability. For example:

  • Methylated Estradiols : 16-Methyleneestradiol demonstrates increased metabolic half-life compared to estradiol, analogous to how 10,10-dimethyl-AA might resist β-oxidation .
  • Bioavailability: Predigested AA formulations (e.g., combined with docosahexaenoic acid) achieve enhanced absorption via micellar encapsulation . Methylated AA derivatives could similarly benefit from improved lipophilicity and resistance to enzymatic degradation.

Comparative Data Table

Compound Structural Modification Enzymatic Interaction Bioactivity/Stability
10,10-Dimethyl-AA C10 dimethylation Likely reduced COX/LOX activity Hypothesized increased stability
10,10-Difluoro-AA C10 difluorination <10% COX conversion Enzyme-resistant, inert metabolites
Native AA None Full COX/LOX/CYP activity Prostaglandins, HETEs, EETs
20-HETE CYP4A/4F oxidation Vasoconstrictor 30 ng/mL in vitro synthesis
14,15-EET Epoxidation Vasodilatory 12 ng/mL bioactive threshold

Research Implications and Gaps

  • Enzymatic Studies : Direct assays with 10,10-dimethyl-AA are needed to quantify its interaction with COX, LOX, and CYP enzymes.
  • Therapeutic Potential: Methylation could prolong AA’s half-life for drug delivery, but may also nullify its anti-inflammatory benefits.
  • Analytical Challenges : UHPLC-MS/MS methods used for AA metabolites (e.g., 14,15-DHET quantification at 120 ng/mL ) must be adapted to detect methylated variants.

Q & A

Basic: What synthetic methodologies are established for 10,10-Dimethylarachidonic acid, and how do structural modifications influence its reactivity?

Answer:
The synthesis of dimethylated arachidonic acid derivatives involves regioselective fluorination or methylation at the C-10 position. For example, Kwok et al. (1987) synthesized 10,10-Difluoroarachidonic acid via palladium-mediated coupling of alkyne intermediates, followed by catalytic hydrogenation to achieve stereochemical control . Structural modifications (e.g., dimethylation or fluorination) alter electron density at the methylated site, affecting enzymatic interactions. Researchers must optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize side products, as steric hindrance from dimethyl groups can reduce yields .

Advanced: How do modifications at the C-10 position of arachidonic acid impact its enzymatic conversion by cyclooxygenase (COX) or lipoxygenase (LOX)?

Answer:
Enzymatic studies using soybean LOX and PGH synthase reveal that 10,10-dimethylation disrupts substrate binding due to steric bulk, reducing catalytic efficiency. For instance, 10,10-Difluoroarachidonic acid showed <20% conversion by LOX compared to native arachidonic acid, as measured by UV absorbance of hydroperoxide products . To resolve contradictions in activity data, researchers should compare kinetic parameters (Km, Vmax) across enzyme isoforms and validate results using LC-MS/MS to quantify specific oxylipin products .

Basic: What analytical techniques are validated for quantifying this compound in biological matrices?

Answer:
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. Miller et al. (2009) developed a method with a linear range of 0.1–100 ng/mL (R² > 0.99), using deuterated internal standards for precision (CV < 10%) . Key parameters include:

  • Column: C18 reversed-phase (2.1 × 50 mm, 1.7 µm).
  • Ionization: Negative-mode electrospray (m/z 327 → 245 for quantification).
  • Sample prep: Solid-phase extraction to remove phospholipid interference .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound metabolites?

Answer:
Contradictions often arise from differences in cell models (e.g., primary vs. immortalized cells) or incomplete metabolite profiling. A systematic approach includes:

Metabolite identification: Use high-resolution MS (HRMS) to distinguish isobaric metabolites (e.g., epoxides vs. hydroxides).

Pathway mapping: Compare metabolite profiles across COX-1, COX-2, and LOX pathways using pathway-specific inhibitors.

Statistical validation: Apply ANOVA with post-hoc tests to assess batch effects or inter-lab variability .

Basic: What are the critical considerations for designing stable isotope-labeled analogs of this compound for tracer studies?

Answer:
Deuterium or ¹³C labels should be placed at metabolically inert positions (e.g., methyl groups) to avoid isotopic exchange. For example, Shinde et al. (2012) synthesized [²H₆]-arachidonic acid with deuterium at C-7, C-10, and C-13, ensuring >98% isotopic purity via NMR validation . Stability testing under physiological pH and temperature is essential to confirm label retention during long-term experiments .

Advanced: What computational tools can predict the binding affinity of this compound derivatives to lipid-binding proteins?

Answer:
Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) are used to model interactions with proteins like FABP4 or albumin. Key steps:

Parameterization: Assign partial charges to dimethyl groups using Gaussian09 at the B3LYP/6-31G* level.

Simulation: Run 100-ns MD simulations in GROMACS to assess conformational stability.

Validation: Compare predicted ΔG values with surface plasmon resonance (SPR) data .

Basic: How should researchers handle data normalization when comparing this compound levels across heterogeneous tissue samples?

Answer:
Normalize to tissue weight (ng/mg) or protein content (ng/mg protein) to account for sample heterogeneity. For LC-MS/MS data, use internal standard recovery rates (e.g., >85%) to adjust for matrix effects. Include a pooled quality control (QC) sample in each batch to monitor instrument drift .

Advanced: What strategies mitigate oxidative degradation of this compound during in vitro assays?

Answer:

Antioxidant additives: Include 0.1% butylated hydroxytoluene (BHT) in buffers to inhibit autoxidation.

Anaerobic conditions: Conduct experiments under nitrogen or argon.

Real-time monitoring: Use oxygen-sensitive probes (e.g., OxoPlate®) to quantify dissolved O₂ during assays .

Basic: What statistical methods are appropriate for dose-response studies involving this compound?

Answer:
Fit data to a four-parameter logistic model (4PL) using nonlinear regression (e.g., GraphPad Prism). Report IC₅₀/EC₅₀ values with 95% confidence intervals. For non-monotonic responses, use model selection criteria (AIC/BIC) to compare 4PL vs. biphasic models .

Advanced: How can researchers validate the biological relevance of this compound in lipidomic datasets with high background noise?

Answer:
Apply orthogonal validation:

Targeted MS/MS: Confirm identity via fragmentation patterns and retention time alignment.

Silent isotope labeling: Spike synthetic ¹³C-labeled analogs to distinguish endogenous vs. exogenous signals.

Pathway enrichment analysis: Use tools like LipidSig to identify overrepresented pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。